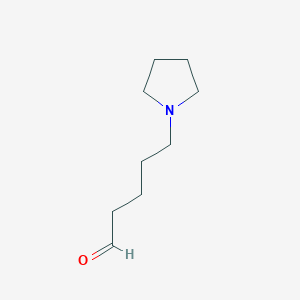
5-(Pyrrolidin-1-yl)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidin-1-yl)pentanal is an organic compound featuring a pyrrolidine ring attached to a pentanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pentanal typically involves the reaction of pyrrolidine with pentanal under controlled conditions. One common method is the reductive amination of pentanal with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Pyrrolidin-1-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-(Pyrrolidin-1-yl)pentanoic acid.
Reduction: 5-(Pyrrolidin-1-yl)pentanol.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
5-(Pyrrolidin-1-yl)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Pyrrolidin-1-yl)pentanal involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 5-(Pyrrolidin-1-yl)pentanoic acid
- 5-(Pyrrolidin-1-yl)pentanol
- 1-(Pyrrolidin-1-yl)pentan-1-one
Comparison: 5-(Pyrrolidin-1-yl)pentanal is unique due to the presence of both a pyrrolidine ring and an aldehyde group, which confer distinct reactivity and potential biological activity. In contrast, 5-(Pyrrolidin-1-yl)pentanoic acid and 5-(Pyrrolidin-1-yl)pentanol have carboxylic acid and alcohol functional groups, respectively, leading to different chemical properties and applications. 1-(Pyrrolidin-1-yl)pentan-1-one, with a ketone group, exhibits different reactivity compared to the aldehyde group in this compound.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
5-pyrrolidin-1-ylpentanal |
InChI |
InChI=1S/C9H17NO/c11-9-5-1-2-6-10-7-3-4-8-10/h9H,1-8H2 |
Clé InChI |
JIOFLBZSRZLCCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


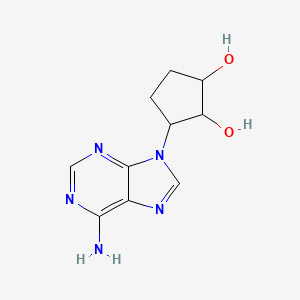
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
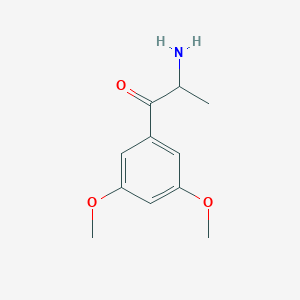
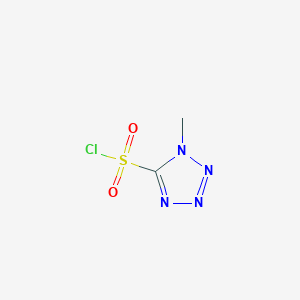
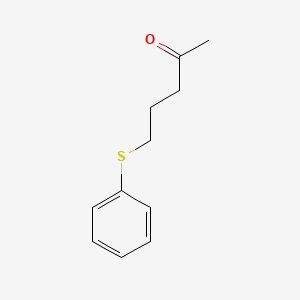

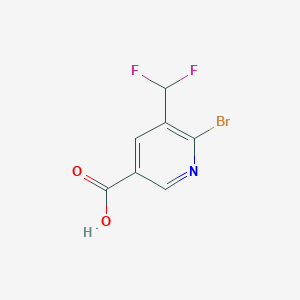
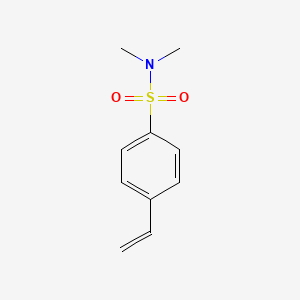

![2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13574450.png)


![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)
